molecular formula C11H9BrClF3OS B14043151 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043151
M. Wt: 361.61 g/mol
InChI Key: DCNTXWPNUVPFPX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure It contains bromine, chlorine, and trifluoromethylthio groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

The synthesis of 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by chloromethylation and the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific effects.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include other halogenated and trifluoromethylthio-substituted organic molecules. These compounds share some chemical properties but differ in their reactivity and applications. The presence of multiple functional groups in this compound makes it unique and versatile compared to simpler analogs.

Conclusion

This compound is a compound with significant potential in various fields of scientific research and industry. Its complex structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies and applications of this compound may lead to new discoveries and innovations.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-bromo-3-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c12-5-9(17)3-8-4-10(18-11(14,15)16)2-1-7(8)6-13/h1-2,4H,3,5-6H2

InChI Key

DCNTXWPNUVPFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)CCl

Origin of Product

United States

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